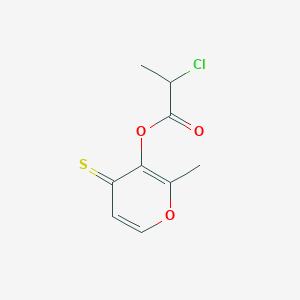
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol, also known as tetrahydronaphthalen-1-ol, is a synthetic compound with a wide range of applications in scientific research. It is an aromatic hydrocarbon that has been used in a variety of experiments in the fields of biochemistry, physiology, and pharmacology. Due to its unique properties, it has been used to study the mechanisms of action of drugs and other compounds, as well as to study the biochemical and physiological effects of certain substances.
Mechanism of Action
The mechanism of action of (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenolphthalen-1-ol is not fully understood, but it is thought to act as a ligand, binding to a specific receptor in the body and activating it. It is also thought to interact with other molecules in the body, such as enzymes, to alter their activity and affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
Tetrahydronaphthalen-1-ol has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety and depression, as well as to improve memory and cognitive performance. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the risk of cardiovascular disease. In addition, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Tetrahydronaphthalen-1-ol has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications in scientific research. However, it also has some limitations. It is not very stable and can degrade over time, and it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research with (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenolphthalen-1-ol. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, research into its potential toxicological effects and its potential use as a drug delivery system could also be beneficial. Finally, further research into its synthesis method and its potential industrial applications could also be beneficial.
Synthesis Methods
Tetrahydronaphthalen-1-ol can be synthesized through a variety of methods, including the Diels-Alder reaction, the Wittig reaction, the Ullmann condensation, the Pd-catalyzed cross-coupling reaction, and the Grignard reaction. The Diels-Alder reaction is the most commonly used method for synthesizing (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenolphthalen-1-ol because it is a simple and efficient synthesis method. The reaction requires a dienophile, a diene, and an alkene as the reactants, which are reacted in the presence of a Lewis acid catalyst. The reaction results in the formation of a six-membered ring, which is then oxidized to form the desired product.
Scientific Research Applications
Tetrahydronaphthalen-1-ol has been used in a variety of scientific research applications, including drug discovery, pharmacology, biochemistry, and physiology. In drug discovery, it has been used to study the mechanisms of action of drugs and other compounds, which can help scientists develop new and more effective drugs. In pharmacology, it has been used to study the biochemical and physiological effects of certain substances, which can help researchers identify potential therapeutic targets. In biochemistry, it has been used to study the structure and function of proteins, and in physiology, it has been used to study the mechanisms of various physiological processes.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol involves the reduction of a ketone intermediate followed by a Grignard reaction.", "Starting Materials": [ "3,4-Dichlorobenzaldehyde", "Methylcyclohexanone", "Mg", "Bromobenzene", "Ethyl acetate", "Sodium sulfate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of 3,4-Dichlorobenzaldehyde and Methylcyclohexanone in the presence of sodium hydroxide to form (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenone.", "Step 2: Reduction of the ketone intermediate using Mg and ethyl acetate to form (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol.", "Step 3: Preparation of the Grignard reagent by reacting bromobenzene with Mg in diethyl ether.", "Step 4: Addition of the Grignard reagent to the ketone intermediate in the presence of HCl to form the desired product.", "Step 5: Purification of the product using water and sodium sulfate." ] } | |
CAS RN |
167026-37-1 |
Product Name |
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol |
Molecular Formula |
C₁₆H₁₄Cl₂O |
Molecular Weight |
293.19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)
![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)
